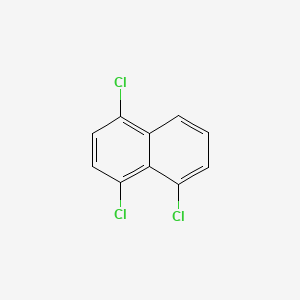
1,4,5-Trichloronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Trichloronaphthalene is an organic compound with the molecular formula C10H5Cl3. It belongs to the class of chloronaphthalenes, which are aromatic heterocyclic compounds containing a naphthalene moiety substituted at one or more positions by chlorine atoms . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under specific conditions to achieve the desired chlorination pattern . The reaction typically requires a catalyst, such as ferric chloride (FeCl3), to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. Large-scale production involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination process is monitored to minimize the formation of unwanted byproducts and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dechlorinated products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions produce naphthoquinones .
Scientific Research Applications
1,4,5-Trichloronaphthalene has been studied for its applications in several fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: Research has explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic properties.
Industry: It has applications in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1,4,5-Trichloronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,4,5-Trichloronaphthalene is part of a broader class of polychlorinated naphthalenes, which include compounds such as:
- 1,2,3-Trichloronaphthalene
- 1,2,4-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
Uniqueness
Compared to other trichloronaphthalenes, this compound is unique in its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for certain specialized applications in research and industry .
Properties
CAS No. |
2437-55-0 |
|---|---|
Molecular Formula |
C10H5Cl3 |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
1,4,5-trichloronaphthalene |
InChI |
InChI=1S/C10H5Cl3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H |
InChI Key |
VQSNXLCFFHGXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















